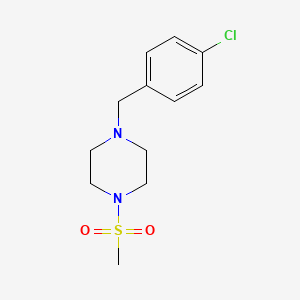![molecular formula C21H17N3O B5579429 4-PHENYL-2-[2-(PYRIDIN-2-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B5579429.png)
4-PHENYL-2-[2-(PYRIDIN-2-YL)ETHYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound that features a phthalazine core with phenyl and pyridinyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by alkylation with 2-(pyridin-2-yl)ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
4-Phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases, with appropriate halide reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phthalazinone derivatives with additional ketone or carboxyl groups, while reduction could produce fully saturated derivatives.
科学研究应用
4-Phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways depend on the specific biological context and the nature of the target molecules .
相似化合物的比较
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Pyridinyl derivatives: Compounds featuring the pyridinyl group but with different core structures.
Phenyl derivatives: Compounds with phenyl groups attached to different heterocyclic cores.
Uniqueness
4-Phenyl-2-[2-(pyridin-2-yl)ethyl]-1,2-dihydrophthalazin-1-one is unique due to its combination of a phthalazine core with both phenyl and pyridinyl substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
属性
IUPAC Name |
4-phenyl-2-(2-pyridin-2-ylethyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-21-19-12-5-4-11-18(19)20(16-8-2-1-3-9-16)23-24(21)15-13-17-10-6-7-14-22-17/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTDIWPBWACYEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-1-[3-(5-methyltetrazol-1-yl)propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole](/img/structure/B5579351.png)
![7-isopropyl-N-methyl-N-[3-(methylthio)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5579355.png)
![2-Amino-4-(5-ethyl(2-thienyl))-5,6,7,8,9-pentahydrocyclohepta[2,1-b]pyridine-3-carbonitrile](/img/structure/B5579359.png)

![1-[2-(Dimethylsulfamoyl)phenyl]sulfonyl-3-(5-phenylpyrimidin-2-yl)urea](/img/structure/B5579376.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B5579384.png)
![N-[(E)-(5-bromo-2-prop-2-ynoxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide](/img/structure/B5579395.png)
![6-[(4aR,7aS)-1-ethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5579401.png)

![5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide](/img/structure/B5579419.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B5579422.png)


